molecular formula C21H19NO B4968996 N-(2-benzylphenyl)-2-phenylacetamide

N-(2-benzylphenyl)-2-phenylacetamide

Cat. No.: B4968996
M. Wt: 301.4 g/mol
InChI Key: DLPPRUOKURBWFD-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2-phenylacetamide is a chemical research compound belonging to the phenylacetamide class. Phenylacetamide derivatives are a significant area of investigation in medicinal chemistry and are frequently explored for their potential to interact with various enzyme systems . For instance, structurally similar compounds have been synthesized and studied as potential inhibitors of enzymes like monoamine oxidase (MAO) . Elevated levels of MAO-A have been linked to major depressive disorder, and its inhibition is a validated therapeutic strategy, underscoring the research value of such chemical scaffolds . Other research on phenylacetamide-based molecules includes their development as carbonic anhydrase inhibitors (CAIs), which are investigated for their role in targeting isoforms overexpressed in certain pathologies . The mechanism of action for research compounds within this class often involves targeted molecular interactions, such as hydrogen bonding and π–π stacking within enzyme active sites, to modulate biological activity . As a research chemical, this compound represents a valuable building block for further chemical synthesis and a candidate for profiling in various biochemical assays to elucidate new structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(2-benzylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21(16-18-11-5-2-6-12-18)22-20-14-8-7-13-19(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPPRUOKURBWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-2-phenylacetamide typically involves the reaction of 2-benzylphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{2-benzylphenylamine} + \text{phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzylphenylacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

N-(2-benzylphenyl)-2-phenylacetamide can be compared with other similar compounds, such as:

    Benzimidazole derivatives: Known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

    Pyrrolidine alkaloids: Exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl and phenyl groups attached to the acetamide moiety makes it a versatile compound for various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Chlorinated Analogs
Fluorinated Analogs
  • N-(2-Fluorophenyl)-2-phenylacetamide (C₁₄H₁₂FNO, MW 229.25): Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability compared to non-fluorinated analogs. The ortho-fluorine substitution may sterically hinder rotation, affecting conformational flexibility and receptor interactions .
Brominated Analogs
  • N-(2-Benzoylphenyl)-2-bromoacetamide (C₁₅H₁₂BrNO₂, MW 318.17): Bromine’s bulkiness and polarizability can enhance intermolecular interactions (e.g., halogen bonding) in crystal structures.

Pharmacologically Active Derivatives

Lorcainide (C₂₂H₂₇ClN₂O, MW 370.92):

A 1c-class antiarrhythmic agent featuring a 2-phenylacetamide core modified with a 4-chlorophenyl and isopropylpiperidinyl group. The chlorophenyl group enhances lipophilicity, while the piperidine moiety introduces basicity, improving tissue penetration. This highlights how branching and heterocyclic substitutions can optimize pharmacokinetics .

Imidazole-Substituted Derivatives (e.g., 4a–4d ):

Compounds like N-[4-(4-Chlorophenyl)-2-methyl-1H-imidazol-1-yl]-2-phenylacetamide (4a, MP 241–242°C) incorporate chlorophenyl and alkyl/aryl groups on an imidazole ring. These substitutions increase molecular rigidity and modulate melting points, which correlate with crystallinity and solubility. The chloro group may enhance binding to hydrophobic enzyme pockets .

Phase-Transfer Catalysis in Alkylation Reactions

Comparative studies on N-substituted 2-phenylacetamides reveal substituent-dependent reactivity:

  • N-(4-Nitrophenyl)-2-phenylacetamide : The nitro group (electron-withdrawing) increases reactivity in benzylation reactions, favoring N-alkylation (N-/O-/C- ratio = 1.16–9.30) over O- or C-alkylation. Phase-transfer catalysts like TEABr and TEBABr enhance N-selectivity via interfacial mechanisms .
  • N-Phenyl-2-phenylacetamide : Lacking strong electron-withdrawing groups, this analog exhibits lower reactivity, with alkylation primarily occurring at the amide nitrogen under similar conditions .

Crystallographic and Hydrogen-Bonding Profiles

  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide: Crystallizes in the monoclinic C2/c space group, forming intermolecular N–H···O hydrogen bonds along the b-axis. The benzoyl group participates in short contacts with ethyl hydrogens, stabilizing the lattice .
  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide : Features hydrogen-bonded dimers (14-membered rings) between hydroxyl and amide carbonyl groups, influencing solubility and solid-state stability .

Physicochemical and Structural Data Table

Compound Name Molecular Formula MW Key Substituents Notable Properties Reference
N-(2-Benzylphenyl)-2-chloroacetamide C₁₅H₁₃ClNO 259.73 Chloro, benzyl Enhanced reactivity
N-(2-Fluorophenyl)-2-phenylacetamide C₁₄H₁₂FNO 229.25 Fluoro Improved metabolic stability
Lorcainide C₂₂H₂₇ClN₂O 370.92 Chlorophenyl, piperidinyl Antiarrhythmic activity
4a (Imidazole derivative) C₁₇H₁₄ClN₃O 323.77 Chlorophenyl, methylimidazole High melting point (241–242°C)
N-(2-Benzoylphenyl)-2-bromoacetamide C₁₅H₁₂BrNO₂ 318.17 Bromo, benzoyl Halogen bonding potential

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-benzylphenyl)-2-phenylacetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves alkylation or coupling reactions. For example, phase-transfer-catalyzed benzylation of N-substituted 2-phenylacetamides (e.g., using benzyl halides) under controlled pH and temperature (40–60°C) can optimize yields . Solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility, while bases like triethylamine neutralize acidic byproducts . Key parameters to optimize include reaction time (6–24 hours), stoichiometry of reagents, and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzylphenyl and phenylacetamide moieties. Key markers include:

  • Aromatic proton signals (δ 6.8–7.5 ppm) for the benzyl and phenyl groups.
  • Acetamide carbonyl resonance (δ ~170 ppm in ¹³C NMR) .
    • Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 343.4 for C₂₁H₁₉NO) and fragmentation patterns. High-resolution MS (HRMS) ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodology :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate via enzyme activity assays (e.g., fluorometric or colorimetric kits) .
  • Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition constants (Kᵢ) under varied substrate concentrations. Compare with control inhibitors (e.g., celecoxib for COX-2) .
  • Cellular Assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) to link enzyme inhibition to phenotypic effects .

Q. What strategies resolve contradictions in reaction mechanisms for N-substituted 2-phenylacetamide derivatives?

  • Methodology :

  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or kinetic isotope effects (KIE) to distinguish between extraction (bulk-phase) and interfacial (surface) mechanisms in alkylation reactions .
  • Computational Modeling : Apply density functional theory (DFT) to compare activation energies of proposed pathways. For example, Starks’ extraction mechanism vs. interfacial pathways in benzylation reactions .
  • Byproduct Analysis : Characterize side products (e.g., via GC-MS) to infer competing reaction pathways, such as SN1 vs. SN2 displacement in halogenated intermediates .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro, fluoro) or electron-donating (e.g., methoxy) groups on the benzyl ring. Test for changes in IC₅₀ values against target enzymes .
  • Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to identify critical regions (e.g., acetamide linker, aromatic rings) contributing to activity. Validate with mutagenesis or truncation studies .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl, amine) to improve aqueous solubility while monitoring logP values (HPLC) to maintain membrane permeability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodology :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-validated), passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to calculate pooled effect sizes and identify outliers. Cross-reference with structural databases (PubChem, ChEMBL) to confirm compound identity .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot for protein expression vs. enzymatic activity assays) .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₂₁H₁₉NO
Molecular Weight313.39 g/mol
Key Spectral Markers¹H NMR: δ 7.2–7.5 (aromatic), ¹³C NMR: δ 170
Synthetic Yield (Optimized)65–85% (via phase-transfer catalysis)
logP (Predicted)3.2–3.8 (Schrödinger Suite)

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